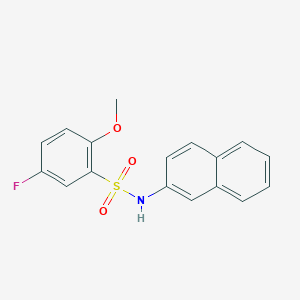
5-fluoro-2-methoxy-N-2-naphthylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-fluoro-2-methoxy-N-2-naphthylbenzenesulfonamide involves complex chemical reactions that are meticulously designed to introduce specific functional groups at precise locations on the molecular scaffold. For instance, the synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene by treating benzannulated enediynes with potassium tert-butoxide in refluxing toluene showcases the strategic incorporation of methoxy and fluoro groups through benzannulated enyne–allenes and Schmittel cascade cyclization reactions (Wang, Bailey, Petersen, & Wang, 2011).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been elucidated through crystallographic studies, revealing intricate details about their three-dimensional configurations and intermolecular interactions. For example, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide demonstrate how supramolecular architectures are influenced by specific interactions, such as C—H⋯πaryl and C—H⋯O, leading to distinct two-dimensional and three-dimensional structures (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of fluorinated methoxy arenes, closely related to 5-fluoro-2-methoxy-N-2-naphthylbenzenesulfonamide, have been explored in various studies. For instance, the development of a novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids, utilizing photosensitizers and N-fluorobenzenesulfonimide (NFSI), underscores the importance of such compounds in both agrochemicals and pharmaceuticals (Leung & Sammis, 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, provide valuable insights into their potential applications and behavior in different environments. The detailed crystallographic analysis, as conducted for compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, offers a deep understanding of the molecular arrangement and stability of such compounds (Yathirajan, Narayana, Sunil, Sarojini, & Bolte, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of 5-fluoro-2-methoxy-N-2-naphthylbenzenesulfonamide in various chemical reactions and potential applications. Studies like the preparation of 5-fluoropyrazoles from pyrazoles and N-Fluorobenzenesulfonimide (NFSI) highlight the compound's role in synthesizing building blocks for medicinal chemistry and agrochemistry, demonstrating its significant reactivity and utility (Levchenko et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of similar compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
The future directions in the field of fluorinated compounds are quite promising. They are receiving more and more attention from researchers and are widely used in clinical applications . The development of safe and efficient synthesis protocols, such as the one for “5-fluoro-2-nitrobenzotrifluoride” in a continuous-flow millireactor , is an important area of research.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWTGXJJRZBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
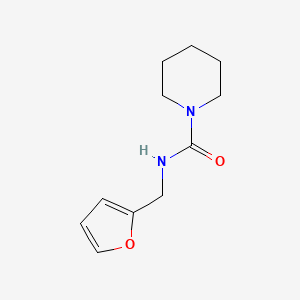
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
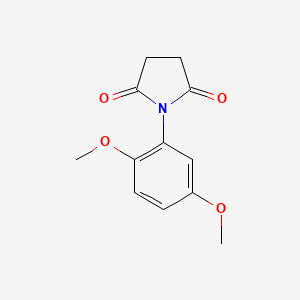
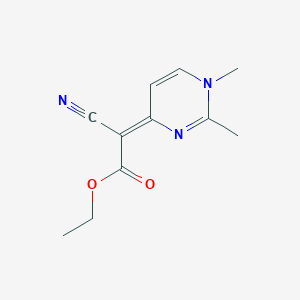
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
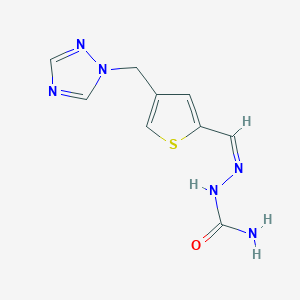
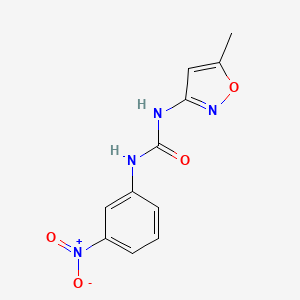

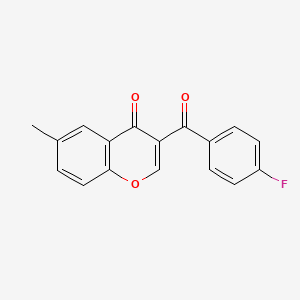
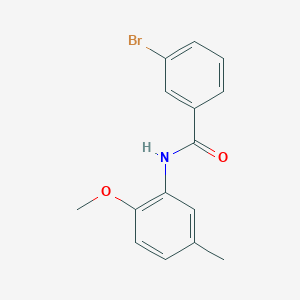
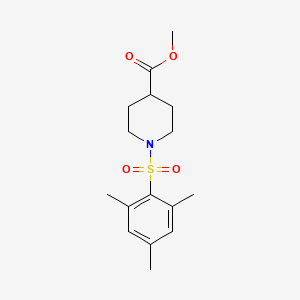
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)